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helix-loop-helix protein m-delta - 147445-81-6

helix-loop-helix protein m-delta

Catalog Number: EVT-1516846
CAS Number: 147445-81-6
Molecular Formula: C57H72N14O8
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Helix-loop-helix protein m-delta, a member of the basic helix-loop-helix (bHLH) family, is a transcription factor that plays a crucial role in various biological processes, particularly in developmental regulation and cellular differentiation. The bHLH proteins are characterized by a conserved domain structure that includes a basic region for DNA binding and two amphipathic alpha helices separated by a loop. This structure facilitates dimerization and interaction with other proteins, allowing for complex regulatory mechanisms in gene expression.

Source and Classification

Helix-loop-helix protein m-delta is classified under the bHLH transcription factors, which are ubiquitous across eukaryotic organisms. This classification is based on their structural features and functional roles in transcriptional regulation. The m-delta variant is particularly noted for its involvement in the Delta-Notch signaling pathway, which is critical for cell communication and developmental processes in mammals . It has been identified as a repressor that interacts with E-box sequences in target promoters, thereby modulating gene expression during embryonic development and other physiological processes .

Synthesis Analysis

Methods

The synthesis of helix-loop-helix protein m-delta typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into host cells (commonly bacteria or yeast) for protein production.

Technical Details

  1. Cloning: The coding sequence of m-delta is amplified using polymerase chain reaction (PCR) and inserted into an appropriate vector.
  2. Transformation: The vector is transformed into competent cells, where it replicates.
  3. Induction: Protein expression is induced using specific conditions (e.g., IPTG for bacterial systems).
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for ease of purification.
Molecular Structure Analysis

Structure

The molecular structure of helix-loop-helix protein m-delta features a basic region that binds to DNA, two alpha helices that facilitate dimerization, and a loop that connects these helices. The typical length of the bHLH domain is approximately 60 amino acids .

Data

X-ray crystallography and nuclear magnetic resonance spectroscopy have been utilized to elucidate the structural details of this protein. These studies reveal the orientation of the helices relative to the DNA, as well as the specific amino acid residues involved in binding interactions .

Chemical Reactions Analysis

Reactions

Helix-loop-helix protein m-delta participates in several biochemical reactions primarily related to transcriptional regulation. Its binding to DNA sequences can either activate or repress target genes depending on its interaction with other transcription factors and co-regulators.

Technical Details

  1. DNA Binding: The basic region of m-delta recognizes specific E-box motifs within the promoter regions of target genes.
  2. Protein-Protein Interactions: It engages in extensive interactions with other transcription factors and corepressors, influencing chromatin remodeling and gene expression dynamics .
Mechanism of Action

Process

The mechanism of action for helix-loop-helix protein m-delta involves its binding to E-box sequences on DNA, which can lead to either activation or repression of downstream target genes. This function is modulated by its interactions with other proteins within the cellular environment.

Data

Research indicates that m-delta can recruit corepressors to inhibit transcription or cooperate with other activators to enhance gene expression . The balance between these opposing actions is critical for proper cellular function and development.

Physical and Chemical Properties Analysis

Physical Properties

Helix-loop-helix protein m-delta exhibits typical characteristics of globular proteins, including solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The protein's stability can be influenced by pH, temperature, and ionic strength of the surrounding environment. Its activity may also be affected by post-translational modifications such as phosphorylation or acetylation, which can alter its interaction with DNA or other proteins .

Applications

Scientific Uses

Helix-loop-helix protein m-delta has significant applications in various fields of biological research:

  1. Developmental Biology: Understanding its role in embryonic development can provide insights into congenital disorders.
  2. Cancer Research: Dysregulation of bHLH proteins like m-delta has been implicated in tumorigenesis; thus, studying these proteins may lead to novel therapeutic strategies.
  3. Plant Biology: Similar bHLH proteins are involved in plant stress responses and metabolic pathways, making them targets for agricultural biotechnology .
Introduction to Helix-Loop-Helix (HLH) Proteins

Structural and Functional Overview of the bHLH Superfamily

The defining feature of bHLH proteins is a conserved ~60 amino acid domain comprising two distinct functional segments:

  • Basic Region: A 15-17 amino acid stretch at the N-terminus, enriched in basic residues (e.g., arginine, lysine, histidine). This region directly contacts the DNA major groove, conferring sequence specificity. Most bHLH proteins recognize E-box motifs (CANNTG), with variations in the central NN dinucleotides contributing to binding specificity. For instance, group A proteins often bind CACCTG/CAGCTG, while group B favors CACGTG/CATGTTG [1] [3] [6].
  • HLH Region: Located C-terminal to the basic region, this segment consists of two amphipathic α-helices separated by a loop of variable sequence and length. The helices mediate homo- or heterodimerization through hydrophobic interactions between residues positioned on one face of each helix. This dimerization is essential for functional DNA binding and generates combinatorial diversity in transcriptional regulation [1] [6] [7].

TCF21/m-delta is classified as a Class II bHLH protein, characterized by tissue-specific expression (primarily mesenchymal cells) and dependence on heterodimerization with ubiquitous Class I E-proteins (e.g., E12, E47, HEB, TCF4) for DNA binding [9]. Unlike Class III (e.g., Myc, containing leucine zippers) or Class VII (e.g., HIF, containing PAS domains), Class II proteins like TCF21 typically lack extensive auxiliary domains beyond the core bHLH. This places emphasis on dimerization selectivity and precise spatiotemporal expression for functional specificity. Phylogenetic analyses further categorize TCF21 within specific subfamilies based on sequence homology; in plants and animals, bHLHs are grouped into numerous subfamilies (e.g., up to 25 in plants), with TCF21 belonging to a conserved lineage crucial for mesodermal development [1] [8] [9].

Table 1: Major Classes of bHLH Proteins Relevant to TCF21/m-delta Context

ClassDefining FeaturesDNA Binding SpecificityExample MembersDimerization Partners
IUbiquitous expression; No extra domainsE-box (CANNTG)E12, E47, HEB, TCF4Homodimers or Class II partners
IITissue-specific expressionE-box (CANNTG)TCF21/m-delta, MyoD, NeuroDClass I E-proteins
IIILeucine zipper adjacent to bHLHE-box (CACGTG/CATGTTG)c-Myc, SREBPMax, Mad (Class IV)
IVLack transactivation domain; Bind Class IIIE-box (CACGTG)Mad, Max, MntClass III proteins
VLack basic region; Dominant negativesN/A (Inhibitors)Id1-4Inhibit Class I/II DNA binding
VIProline in basic region; RepressorsN-box (CACGCG/CACGAG)HES1-7Groucho/TLE corepressors
VIIPAS domains C-terminal to bHLHACGTG/GCGTGAhR, Arnt, HIF1α, SIMArnt (common partner)

Evolutionary Conservation Across Eukaryotes

The bHLH superfamily exhibits deep evolutionary roots, with ancestral forms identified in fungi and plants, indicating its origin predates metazoan diversification. Comprehensive phylogenetic analyses of over 600 bHLH proteins across 12 species, including demosponges (Amphimedon queenslandica), cnidarians (Nematostella vectensis, Hydra magnipapillata), and bilaterians, reveal two major expansion phases:

  • Pre-Cambrian Diversification: An initial radiation occurred before metazoan cladogenesis, establishing major groups (A-F). Group B proteins (G-box binders) are considered the probable ancestral type due to their prevalence in basal lineages like plants and yeast and their abundance in early metazoans [1] [5].
  • Early Metazoan Expansion: A second significant increase in bHLH diversity occurred after the divergence of demosponges but before the split of cnidarians and bilaterians. Genomic studies show demosponges possess only a few bHLH families, while cnidarians and bilaterians exhibit most of the 44 conserved orthologous families identified in humans, flies, and nematodes. This suggests the core bHLH repertoire essential for complex tissue development was largely established by the eumetazoan ancestor [5].

TCF21/m-delta belongs to a conserved bilaterian lineage. Its orthologs, identified as capsulin in mouse and POD-1 in rat, demonstrate remarkable functional conservation in regulating mesenchymal-epithelial interactions during organogenesis (kidney, lung, heart, spleen). Key residues within its bHLH domain, particularly those involved in DNA contact (e.g., glutamate and arginine stabilizing E-box interaction) and hydrophobic dimerization interfaces, are highly conserved from fish to mammals, underscoring the critical functional constraints on its structure [5] [9]. While the overall bHLH complement remained relatively stable during bilaterian evolution, lineage-specific duplications occurred. For example, humans possess 118-125 bHLH genes, mice ~106, while Aquilaria sinensis (a tree) has 105, and Arabidopsis thaliana has 147-167, indicating diversification pressures in different kingdoms [5] [8].

Table 2: Evolutionary Conservation of bHLH Genes Across Select Species

Species GroupExample SpeciesTotal bHLH GenesConserved Orthologs with HumansTCF21 Ortholog Status
MammalsHomo sapiens (Human)118-12544 familiesTCF21 (m-delta) present
Mus musculus (Mouse)~10644 familiesCapsulin/Pod1 present
InsectsDrosophila melanogaster5944 familiesOrthologs present (e.g., Trh)
NematodeCaenorhabditis elegans3944 familiesLIN-32 (distantly related)
CnidariansNematostella vectensis>50Most bilaterian families presentPutative ancestral forms present
DemospongeAmphimedon queenslandicaFewLimited numberAbsent
Higher PlantsArabidopsis thaliana147-167Primarily Group BAbsent (Lineage-specific)
Agarwood TreeAquilaria sinensis105Classified into 18 subfamiliesAbsent (Lineage-specific)

Role of HLH Proteins in Transcriptional Regulation

TCF21/m-delta exemplifies the core paradigm of bHLH function: sequence-specific DNA binding coupled with combinatorial dimerization to regulate target gene networks. Its activity manifests through several key mechanisms:

  • Heterodimeric E-box Binding: TCF21, like most Class II bHLH factors, is unable to form functional homodimers efficiently. It must heterodimerize with Class I E-proteins (e.g., TCF12/HEB, E2A) via their HLH domains. The resulting heterodimer binds preferentially to E-box sequences (CANNTG) in the regulatory regions (e.g., promoters, enhancers) of target genes involved in cell differentiation, migration, and specification. The specific E-box variant bound and the transcriptional outcome (activation or repression) depend on the dimer composition and co-regulator recruitment [3] [9] [6].
  • Epigenetic Regulation of Expression: The expression and activity of TCF21/m-delta are tightly controlled, notably through epigenetic mechanisms. Its promoter region contains CpG islands (CGIs) susceptible to DNA methylation, leading to transcriptional silencing. A critical regulatory element is the long non-coding RNA TARID (TCF21 Antisense RNA Inducing Demethylation). TARID, transcribed from the antisense strand of TCF21 exon 3, forms an R-loop structure over the TCF21 promoter. This structure recruits the growth arrest and DNA-damage-inducible protein alpha (GADD45A), which in turn recruits the base excision repair (BER) machinery, including thymine DNA glycosylase (TDG) and ten-eleven translocation (TET) enzymes. This complex orchestrates active DNA demethylation (replacing 5-methylcytosine with cytosine), leading to chromatin remodeling (e.g., H3K4me3 deposition) and TCF21 transcriptional activation [9].
  • Modulation by microRNAs: TCF21 expression is also post-transcriptionally regulated by specific microRNAs (miRNAs), often implicated in its silencing in pathological contexts like cancer. Key miRNAs targeting TCF21 include miR-21, miR-224, miR-205, miR-30-3p, and miR-3648. These miRNAs bind to the 3' untranslated region (UTR) of TCF21 mRNA, leading to its degradation or translational repression, effectively dampening TCF21 signaling [9].
  • Transcriptional Regulation of Development: During embryogenesis, TCF21 is a master regulator driving mesenchymal-epithelial transition (MET) and organogenesis. In the developing kidney, it promotes condensation of metanephric mesenchyme and subsequent differentiation into epithelial structures like podocytes. In the heart, it is essential for epicardial and endocardial development. Mechanistically, TCF21 heterodimers bind E-boxes to either activate genes promoting epithelial differentiation or repress genes maintaining mesenchymal states (e.g., repressing SNAIL family transcription factors). Its function often involves integrating signals from other pathways, such as modulating the GSK3β/β-catenin pathway downstream of CXCL12/CXCR4 signaling in macrophage cholesterol efflux, indirectly influencing processes like atherosclerosis [9].

Table 3: Transcriptional Regulatory Mechanisms Governing TCF21/m-delta Activity

Regulatory MechanismKey ComponentsEffect on TCF21Functional Outcome
HeterodimerizationClass I E-proteins (TCF12/HEB, E2A)Enables DNA binding to E-boxesActivation/Repression of target genes (Developmental programs)
Epigenetic (DNA Methylation)Methylated CpG Islands (CGI1, CGI3)Transcriptional silencingLoss of TCF21 function (Developmental defects, Tumorigenesis)
Epigenetic (Demethylation)TARID lncRNA, R-loop, GADD45A, TET/TDG, H3K4me3Transcriptional activationTCF21 expression (MET, Differentiation)
Post-Transcriptional (miRNA)miR-21, miR-224, miR-205, miR-30-3p, miR-3648mRNA degradation/Translational repressionReduced TCF21 protein levels (Tumor progression)
Signal IntegrationCXCL12/CXCR4, GSK3β/β-cateninModulates TCF21 expression/activityRegulation of cholesterol efflux, Atherosclerosis

Properties

CAS Number

147445-81-6

Product Name

helix-loop-helix protein m-delta

Molecular Formula

C57H72N14O8

Synonyms

helix-loop-helix protein m-delta

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